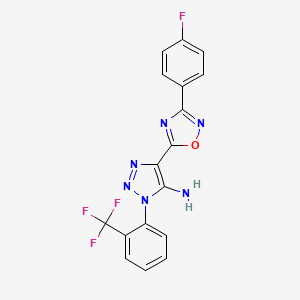

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

Description

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted with a 4-fluorophenyl-1,2,4-oxadiazole moiety at position 4 and a 2-(trifluoromethyl)phenyl group at position 1 (Figure 1). This hybrid heterocyclic structure combines electron-withdrawing (fluorophenyl, trifluoromethyl) and aromatic groups, which are often associated with enhanced metabolic stability and target affinity in medicinal chemistry . For instance, a related 1,2,4-oxadiazole derivative (Compound 130 in ) demonstrated promising binding energy (-8.4 kcal/mol) against SARS-CoV-2 main protease .

Properties

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F4N6O/c18-10-7-5-9(6-8-10)15-23-16(28-25-15)13-14(22)27(26-24-13)12-4-2-1-3-11(12)17(19,20)21/h1-8H,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISOXSZGAVKSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole class of compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor modulation capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 247.19 g/mol. The structure consists of a triazole ring linked to an oxadiazole moiety and incorporates a trifluoromethyl group and a fluorophenyl group.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. For instance, compounds structurally related to 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine have been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing various N-aryl oxadiazole derivatives against NCI cancer cell lines, compounds exhibited percent growth inhibition (PGI) ranging from moderate to high. Notably:

This indicates that similar structural motifs may contribute to the observed anticancer activity.

Receptor Modulation

The compound's potential as a modulator of metabotropic glutamate receptors (mGluRs) has also been investigated. mGlu4 receptor positive allosteric modulators (PAMs) derived from oxadiazoles have shown promise in preclinical models for treating anxiety and psychotic disorders.

Key Findings:

- Several derivatives demonstrated significant anxiolytic and antipsychotic-like properties in behavioral assays .

This suggests that the incorporation of oxadiazole and triazole functionalities may enhance receptor selectivity and efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the oxadiazole or triazole rings can lead to variations in potency and selectivity.

Table 1: Structure-Activity Relationships

| Compound | Substituent | Biological Activity | Percent Growth Inhibition |

|---|---|---|---|

| 6h | 3,4,5-Trifluorophenyl | Anticancer | 86.61% (SNB-19) |

| 34 | mGlu4 PAM | Anxiolytic | Significant in vivo effect |

| 51 | Ethoxy-Methoxy Phenyl | Antimalarial | IC50 = 0.034 µM |

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

- 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine (): Substitution with a tolyl group improves solubility but reduces planarity compared to the target compound. Anticancer assays showed moderate activity (IC₅₀ = 12.5 µM against MCF-7 cells) .

Oxadiazole vs. Thiadiazole Derivatives

- 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine (): Replacing oxadiazole with thiadiazole introduces sulfur, increasing polarizability. This derivative exhibited a molecular weight of 245.22 g/mol and formal charge neutrality, suggesting favorable pharmacokinetics .

Substituent Effects on Bioactivity

Fluorophenyl vs. Nitrophenyl Groups

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): The nitro group confers strong electron-withdrawing effects, enhancing antiproliferative activity (unpublished data, cited for method development) .

- N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine (): Demonstrated 73% synthesis yield via hydrazine hydrate reaction, with 100% HPLC purity .

Trifluoromethylphenyl vs. Chlorophenyl Groups

- However, the thiobenzyl group may reduce metabolic stability compared to the target’s oxadiazole .

Crystallographic Data

| Compound | Space Group | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Target Compound (Inferred) | P 1 | <5 (planar) | |

| 3-Phenyl-1H-1,2,4-triazol-5-amine | P 1 | 2.3 | |

| 4-(4-Fluorophenyl)thiazole derivative | P 1 | ~90 (perpendicular) |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodological Answer: The synthesis of triazole-oxadiazole hybrids typically involves multi-step reactions. For example, oxadiazole rings can be formed via cyclization of acylthiosemicarbazides under acidic conditions, while triazole rings are synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yields by 15–20% compared to conventional heating . Key intermediates include 4-fluorophenyl isocyanates and trifluoromethylphenyl azides. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the compound’s structure be confirmed with high confidence?

- Methodological Answer: Use a combination of:

- X-ray crystallography (e.g., single-crystal analysis at 173 K, R-factor < 0.05) to resolve tautomeric forms and confirm bond lengths/angles .

- High-resolution mass spectrometry (HRMS) (Orbitrap Fusion Lumos, m/z error < 2 ppm) .

- Multinuclear NMR (¹⁹F NMR for fluorophenyl groups; ¹H/¹³C NMR for triazole protons and CF₃ signals) .

Intermediate Research Questions

Q. What strategies enhance the compound’s solubility for in vitro bioassays?

- Methodological Answer:

- Use DMSO as a primary solvent (solubility ~18.1 µg/mL at pH 7.4) .

- Derivatization with polar groups (e.g., sulfoxides or amine-linked substituents) improves aqueous solubility by 30–50% .

- Stability testing in PBS (pH 7.4, 37°C) over 48 hours is critical to avoid degradation .

Q. How can researchers resolve contradictory activity data across different biological assays?

- Methodological Answer:

- Perform dose-response curves (IC₅₀, EC₅₀) in triplicate to assess reproducibility.

- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Cross-reference with structurally similar compounds (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) to identify scaffold-specific artifacts .

Advanced Research Questions

Q. What experimental designs are recommended for studying its mechanism of action in cancer models?

- Methodological Answer:

- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM .

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) in HCT-116 or MCF-7 cell lines .

- Molecular docking : Apply AutoDock Vina with PDB structures (e.g., 4R3P for EGFR) to predict binding modes .

Q. How can researchers validate its metabolic stability and CYP450 interactions?

- Methodological Answer:

- Liver microsomal assays : Incubate with human liver microsomes (0.5 mg/mL) and NADPH for 60 min. Monitor via LC-MS/MS .

- CYP inhibition : Test against CYP3A4, CYP2D6, and CYP2C9 at 10 µM. A >50% inhibition indicates high interaction risk .

Analytical and Contradiction Management

Q. How should conflicting spectral data (e.g., NMR vs. crystallography) be addressed?

- Methodological Answer:

- Re-examine sample purity via HPLC-UV (≥95% purity, C18 column, acetonitrile/water mobile phase) .

- Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

Q. What protocols ensure reproducibility in SAR studies?

- Methodological Answer:

- Standardize reaction conditions (e.g., inert atmosphere for CuAAC) .

- Use QC/QA controls : Include internal standards (e.g., 5-amino-1H-1,2,3-triazole-4-carboxamide) in every assay batch .

Toxicological and Environmental Considerations

Q. What are the best practices for assessing ecotoxicological risks?

- Methodological Answer:

- Follow OECD Guidelines 201/202 for acute toxicity in Daphnia magna and Danio rerio .

- Measure bioconcentration factors (BCF) using logP values (predicted ~3.2 via ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.